molecular formula C18H20N6O B3788762 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine

Cat. No.: B3788762
M. Wt: 336.4 g/mol
InChI Key: CIBYILSZTXJLJJ-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyrazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the pyrazole ring, and their subsequent coupling with the pyridine moiety.

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with 1,3-diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyrazole rings with the pyridine moiety using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways.

    Industry: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine is unique due to its combination of oxadiazole, pyrazole, and pyridine rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-24(10-14-8-15(22-21-14)11-2-3-11)16-7-6-13(9-19-16)18-20-17(23-25-18)12-4-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYILSZTXJLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2CC2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Reactant of Route 5
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methylpyridin-2-amine

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